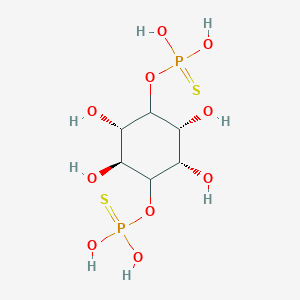

myo-Inositol 1,4-bisphosphothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

U-89232 es un compuesto químico conocido por su función como abridor del canal de potasio sensible a ATP cardioselectivo (KATP). Es un derivado de Cromakalim, otro abridor del canal KATP. El compuesto ha sido estudiado por sus potenciales efectos cardioprotectores, particularmente en la reducción del tamaño del infarto durante la isquemia miocárdica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: U-89232 se sintetiza a través de una serie de reacciones químicas que comienzan con Cromakalim. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de U-89232 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del compuesto. El proceso puede implicar múltiples pasos de purificación, como la recristalización y la cromatografía, para alcanzar la calidad deseada .

Tipos de Reacciones:

Oxidación: U-89232 puede sufrir reacciones de oxidación, particularmente en el grupo cianoguanidina.

Reducción: El compuesto también se puede reducir en condiciones específicas, lo que lleva a la formación de diferentes derivados.

Sustitución: U-89232 puede participar en reacciones de sustitución, donde los grupos funcionales de la molécula se reemplazan por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan en reacciones de sustitución.

Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas de U-89232 .

Aplicaciones Científicas De Investigación

U-89232 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar las propiedades y funciones de los canales KATP.

Biología: Investigado por sus efectos en los procesos celulares que implican el transporte de iones de potasio.

Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento de enfermedades cardiovasculares, particularmente en la reducción del tamaño del infarto de miocardio.

Industria: Utilizado en el desarrollo de nuevos medicamentos que se dirigen a los canales KATP

Mecanismo De Acción

U-89232 ejerce sus efectos abriendo los canales de potasio sensibles a ATP en las células cardíacas. Esta acción conduce a la hiperpolarización de la membrana celular, reduciendo la entrada de calcio y, en última instancia, disminuyendo la contractilidad miocárdica. Los efectos cardioprotectores del compuesto se atribuyen a su capacidad para reducir el tamaño del infarto durante los eventos isquémicos al mantener la homeostasis celular .

Compuestos similares:

Cromakalim: El compuesto padre de U-89232, también un abridor del canal KATP.

Pinacidil: Otro abridor del canal KATP con propiedades vasodilatadoras y antiisquémicas similares.

Glibenclamida: Un bloqueador del canal KATP utilizado para estudiar los efectos de los abridores del canal KATP.

Singularidad de U-89232: U-89232 es único en su cardioselectividad, lo que significa que se dirige específicamente a los canales KATP cardíacos sin afectar significativamente a otros tipos de canales de potasio. Esta selectividad lo convierte en una herramienta valiosa para estudiar la fisiología cardíaca y desarrollar terapias cardioprotectoras .

Comparación Con Compuestos Similares

Cromakalim: The parent compound of U-89232, also a KATP channel opener.

Pinacidil: Another KATP channel opener with similar vasodilatory and anti-ischemic properties.

Glibenclamide: A KATP channel blocker used to study the effects of KATP channel openers.

Uniqueness of U-89232: U-89232 is unique in its cardioselectivity, meaning it specifically targets cardiac KATP channels without significantly affecting other types of potassium channels. This selectivity makes it a valuable tool for studying cardiac physiology and developing cardioprotective therapies .

Propiedades

Número CAS |

118628-30-1 |

|---|---|

Fórmula molecular |

C6H14O10P2S2 |

Peso molecular |

372.3 g/mol |

Nombre IUPAC |

(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol |

InChI |

InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1 |

Clave InChI |

OPMBHBIGYSHUBJ-OHMVJDTGSA-N |

SMILES |

C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |

SMILES isomérico |

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |

Sinónimos |

I-1,4-BPS inositol 1,4-bisphosphorothioate myo-inositol 1,4-bisphosphothioate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)

![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)